2,5-Dimethyl-1H-indole
CAS No.: 1196-79-8
Cat. No.: VC20937092
Molecular Formula: C10H11N
Molecular Weight: 145.2 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1196-79-8 |
---|---|
Molecular Formula | C10H11N |
Molecular Weight | 145.2 g/mol |
IUPAC Name | 2,5-dimethyl-1H-indole |
Standard InChI | InChI=1S/C10H11N/c1-7-3-4-10-9(5-7)6-8(2)11-10/h3-6,11H,1-2H3 |
Standard InChI Key | ZFLFWZRPMDXJCW-UHFFFAOYSA-N |
SMILES | CC1=CC2=C(C=C1)NC(=C2)C |
Canonical SMILES | CC1=CC2=C(C=C1)NC(=C2)C |
Melting Point | 115.3 °C |
Chemical Identity and Structure
2,5-Dimethyl-1H-indole belongs to the indole family, featuring a bicyclic structure with a benzene ring fused to a pyrrole ring system. The compound is characterized by methyl groups at positions 2 and 5 of the indole scaffold, which contribute significantly to its chemical behavior and reactivity. Position 2 refers to the carbon adjacent to the nitrogen in the pyrrole ring, while position 5 is located on the benzene portion of the bicyclic system . The compound's structure includes one nitrogen atom in the pyrrole ring, which can participate in hydrogen bonding as a hydrogen bond donor through its N-H group. This structural arrangement contributes to the compound's relatively high melting point compared to other similar organic molecules. The aromatic nature of the indole system provides stability while still allowing for selective reactivity at specific positions, particularly in electrophilic substitution reactions at the electron-rich positions of the ring system .
Physical and Chemical Properties
2,5-Dimethyl-1H-indole (CAS 1196-79-8) is a crystalline solid with a light-brown appearance at room temperature . The compound has well-characterized physical and chemical properties that make it identifiable and suitable for various applications. Its molecular formula is C10H11N, corresponding to a molecular weight of 145.2 g/mol . The compound exhibits a melting point in the range of 112-115.3°C according to different literature sources, reflecting its relatively high purity when properly synthesized . The standardized InChI and SMILES notations provide unambiguous structural representation for database and computational applications. These standardized notations facilitate the identification and structural analysis of 2,5-Dimethyl-1H-indole in chemical databases and prediction software for property assessment and reaction outcome prediction.
Table 1: Key Physical and Chemical Properties of 2,5-Dimethyl-1H-indole
Applications and Industrial Significance
The versatility of 2,5-Dimethyl-1H-indole has led to its adoption across multiple industrial and research sectors. Its structural features and reactivity profile make it particularly valuable in several key application areas. The compound serves as an important building block in organic synthesis, enabling the construction of more complex molecular architectures with potential applications across various fields . Its relatively stable nature, combined with selective reactivity at specific positions, allows for controlled modification to introduce additional functionality. The presence of the indole core, which is found in numerous biologically active compounds, makes 2,5-Dimethyl-1H-indole an attractive starting point for the development of compounds with potential pharmaceutical applications. The methyl groups at positions 2 and 5 provide opportunities for further functionalization, enhancing the compound's utility in creating diverse chemical libraries for drug discovery efforts.
Pharmaceutical Applications
In the pharmaceutical sector, 2,5-Dimethyl-1H-indole serves as a valuable intermediate in drug discovery and development programs. The indole scaffold is found in numerous bioactive compounds and pharmaceuticals, making derivatives of 2,5-Dimethyl-1H-indole subjects of investigation for various therapeutic applications. Research indicates that indole derivatives, including those based on 2,5-Dimethyl-1H-indole, have demonstrated promising results against various types of cancer, including colon, lung, breast, and skin cancers. The mechanism of action often involves interference with cellular proliferation pathways or induction of apoptosis in cancer cells. Additionally, these compounds are being studied as potential anti-tubercular agents due to their ability to inhibit cell wall synthesis in mycobacteria, offering a potential new avenue for addressing drug-resistant tuberculosis strains. The specific pharmacological properties of 2,5-Dimethyl-1H-indole make it valuable in medicinal chemistry research, particularly in the development of compounds targeting neurological disorders and infectious diseases.
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